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Compound of Interest

(3-((4-
Compound Name: Chlorophenyl)carbamoyl)phenyl)b
oronic acid
CAS No.: 874288-31-0
Cat. No.: B1486564

Get Quote

Executive Summary

(3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid (CAS: 874288-31-0) is a bifunctional
organoboron scaffold integrating a Lewis-acidic boronic acid moiety with a lipophilic N-aryl

benzamide core.[1] In drug discovery, this compound serves two critical roles:

¢ Suzuki-Miyaura Nucleophile: A robust building block for constructing biaryl libraries with pre-
installed amide linkers.

o Warhead Scaffold: A reversible covalent inhibitor motif targeting serine proteases and
arginase enzymes, where the boron atom engages catalytic nucleophiles (e.g., Ser-OH).

This guide provides a comprehensive analysis of its physicochemical behavior, synthetic
pathways, and experimental protocols for its application in medicinal chemistry.
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Chemical Identity & Structural Analysis

Property Data

3-((4-Chlorophenyl)carbamoyl)phenyl)boronic
IUPAC Name ( _;( phenyl) yl)phenyl)
aci

3-Borono-N-(4-chlorophenyl)benzamide; N-(4-
Common Synonyms ]
Chlorophenyl)-3-boronobenzamide

CAS Number 874288-31-0
Molecular Formula C13H11BCINO3
Molecular Weight 275.49 g/mol

) ] ~8.8 (Predicted based on Hammett o-constants
pKa (Boronic Acid) ]
for meta-amide)

Soluble in DMSO, DMF, MeOH; Sparingly

Solubilit
Y soluble in water/DCM

Structural Logic

The molecule consists of a meta-substituted phenylboronic acid. The meta positioning of the
amide linker is crucial; unlike ortho substituents, it avoids steric clash with the boron center,
preserving catalytic efficiency in cross-coupling. The 4-chlorophenyl tail acts as a lipophilic
anchor, enhancing cell permeability and filling hydrophobic pockets in protein targets.

Synthetic Pathway (Self-Validating Protocol)

The synthesis relies on the amidation of 3-carboxyphenylboronic acid. Direct coupling requires
careful activation to prevent boroxine formation or side reactions with the boronic acid
hydroxyls.

Method A: Acid Chloride Activation (Scaleable)

Rationale: Acid chlorides are highly reactive, driving the reaction to completion despite the poor
nucleophilicity of 4-chloroaniline.
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Activation: Suspend 3-carboxyphenylboronic acid (1.0 eq) in anhydrous DCM. Add oxalyl
chloride (1.2 eq) and catalytic DMF (2 drops). Stir at 0°C — RT for 2 hours until gas evolution
ceases.

o Checkpoint: The suspension should clarify as the acid chloride forms.

o Note: The boronic acid moiety may form a cyclic boroxine anhydride during this step; this
is reversible upon aqueous workup.

Coupling: Cool the solution to 0°C. Add triethylamine (2.5 eq) followed by 4-chloroaniline (1.0
eq) dissolved in DCM.

Workup: Quench with 1N HCI (hydrolyzes any transient boron-esters). Extract with EtOAc.
Wash with brine.

Purification: Recrystallize from Acetone/Hexanes. Avoid silica chromatography if possible, as
boronic acids streak and bind irreversibly to silica silanols.

Method B: HATU Coupling (Mild Conditions)

Rationale: Preferred for small-scale library synthesis to avoid handling corrosive acid chlorides.

Dissolve 3-carboxyphenylboronic acid (1.0 eq) and HATU (1.1 eq) in dry DMF.

Add DIPEA (3.0 eq) and stir for 15 mins to activate the carboxylate.

Add 4-chloroaniline (1.1 eq). Stir at RT for 12 hours.

Validation: Monitor by LC-MS. Look for mass [M+H]+ = 276.0 (Boron isotope pattern
10B/11B is distinct).

Reactivity Profile & Applications
Suzuki-Miyaura Cross-Coupling

This compound is a "nucleophilic partner.” The amide group is stable under standard basic

Suzuki conditions.

Standard Protocol:
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Catalyst: Pd(dppf)Cl2-DCM (3-5 mol%) - Resistant to oxidation.

Base: K2COs (3.0 eq) or Cs2COs (2.0 eq).

Solvent: 1,4-Dioxane/Water (4:1) - Water is essential to keep the boronic acid in the active
"ate" complex form.

Temperature: 80-100°C under N2 atmosphere.

Mechanism Visualization: The following diagram illustrates the catalytic cycle, highlighting the

role of the base in activating the boronic acid.

Pd(0) Species

o —— ——— ——— ——— ————————————————————

Boronic Acid Activation
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Caption: Catalytic cycle of Suzuki-Miyaura coupling. The boronic acid must be activated by a

base to form the boronate species for transmetallation.
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Reversible Covalent Inhibition (Protease Targeting)

Boronic acids are unique in medicinal chemistry because they can form reversible covalent
bonds with serine hydroxyls (forming a tetrahedral boronate adduct) or diols (forming cyclic
esters).

e Target: Serine Proteases (e.g., Thrombin, Proteasome).

e Mechanism: The boron atom acts as a transition state mimic. The empty p-orbital accepts
the lone pair from the active site Serine-OH.

 Stability: Unlike electrophilic warheads (e.g., acrylamides) which bind irreversibly, the
boronate adduct can hydrolyze, reducing off-target toxicity.

Handling & Stability: The Boroxine Equilibrium

A critical property of (3-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid is its tendency to
dehydrate into a cyclic trimer called a boroxine.

Reaction:

o Dry State: In solid form, commercially supplied material often exists as a mixture of the free
acid and the boroxine anhydride. This does not affect purity but changes the effective
molecular weight.

¢ In Solution: In the presence of water (or during Suzuki coupling), the equilibrium shifts
entirely back to the monomeric boronic acid species.

* NMR Artifacts: In anhydrous solvents (DMSO-d6), you may see broadened peaks or multiple
sets of signals due to partial anhydride formation. Add 1 drop of D20 to the NMR tube to
force hydrolysis and simplify the spectrum to the monomer.

Analytical Characterization

1H NMR (DMSO-d6, 400 MHz) Prediction:

e 010.4 ppm (s, 1H): Amide N-H (deshielded).

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1486564/docs?utm_src=pdf-body#technical-guide-3-4-chlorophenyl-carbamoyl-phenyl-boronic-acid-1-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1486564?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 08.2-7.4ppm (m, 8H): Aromatic protons. The proton ortho to both Boron and Amide on the
central ring will be a singlet/doublet at high shift (~8.2 ppm).

e 0 8.1 ppm (s, 2H): B(OH)2 hydroxyls. Note: These protons are exchangeable and may
disappear with D20.

LC-MS Conditions:

e Column: C18 Reverse Phase.

» Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
* lonization: ESI Positive.

» Observation: Boronic acids can be tricky in MS. You often see the boroxine mass, the methyl
ester (if MeOH is used), or the dehydrated fragment [M-H20+H]*.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fcr00039a007
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org%2Fen%2Fcontent%2Farticlelanding%2F2010%2Fmd%2Fc0md00119h
https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fdoi%2Fbook%2F10.1002%2F9783527639328
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2F%23query%3D874288-31-0
https://www.benchchem.com/product/b1486564?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1486564?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 1. 3-(4-Chlorophenylcarbamoyl)phenylboronic acid - CAS:874288-31-0 -
B EmE R B R/ F] [mreda.com.cn]

e To cite this document: BenchChem. [Technical Guide: (3-((4-
Chlorophenyl)carbamoyl)phenyl)boronic acid[1][2]]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1486564/docs#technical-guide-3-4-
chlorophenyl-carbamoyl-phenyl-boronic-acid-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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